molecular formula C42H36N2O2S B2453497 Dmac-dps CAS No. 1477512-32-5

Dmac-dps

Cat. No. B2453497
CAS RN: 1477512-32-5
M. Wt: 632.82
InChI Key: CYPVTICNYNXTQP-UHFFFAOYSA-N
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Description

DMAC-DPS, or 10,10′-(4,4′-Sulfonylbis(4,1-phenylene))bis(9,9-dimethyl-9,10-dihydroacridine), is a compound that has significant applications in OLED devices . It is known for its blue emission characteristics, bipolar charge-transporting capability, and high photoluminescence quantum yields (PLQYs) .


Molecular Structure Analysis

The molecular design of DMAC-DPS underpins its exceptional performance in OLEDs. This molecule consists of a diphenylsulfone center with two 9,9-dimethyl-9,10-dihydroacridine acceptor groups . Its structure facilitates efficient energy transfer, crucial for blue emission, with a HOMO level of 5.9 eV and a LUMO level of 2.9 eV .


Chemical Reactions Analysis

DMAC-DPS is used as a blue dopant material in TADF-OLED devices . The PLQYs of blue-emitting DMAC–DPS can be increased from 0.80 to 0.90 by changing the host from m CP to bis (2- (diphenylphosphino)phenyl)ether oxide (DPEPO) .


Physical And Chemical Properties Analysis

DMAC-DPS is a pale yellow powder/crystals . It has a molecular weight of 632.81 g/mol . It has an absorption λ max of 286 nm in Toluene and PL λ em of 469 nm in Toluene .

Scientific Research Applications

Organic Light-Emitting Diodes (OLEDs)

DMAC-DPS is widely used in the development of Organic Light-Emitting Diodes (OLEDs) . It has been used to optimize the device structure of OLEDs, achieving high efficiency in simple non-doped devices . The use of DMAC-DPS in OLEDs has led to significant improvements in the harvest of non-emissive triplets, which is a crucial issue in this field .

Thermally Activated Delayed Fluorescence (TADF)

DMAC-DPS is a key component in the creation of Thermally Activated Delayed Fluorescence (TADF) materials . These materials are used in OLEDs to improve efficiency through the reverse intersystem crossing (RISC) process . The change in doping concentration of DMAC-DPS affects the intermolecular distance and the composition of TADF material .

Exciplex Emitters

DMAC-DPS is used to create exciplex emitters in OLEDs . These emitters are made up of a mixture of P-type materials (DMAC-DPS and mCBP) and n-type material (PO-T2T), among which DMAC-DPS also classes as a TADF material .

Sulphur-Containing Heterocyclic Compounds

DMAC-DPS is a sulphur-containing heterocyclic compound . These compounds are beneficial for electron injection and transportation, making them an appealing building block for the new generation of luminogens .

High-Efficiency Fluorescent OLEDs (Fl-OLEDs)

DMAC-DPS is used as a universal host to fabricate high-efficiency Fluorescent OLEDs (Fl-OLEDs) . By employing DMAC-DPS as the universal host, researchers have been able to simultaneously obtain high-efficiency Fl-OLEDs .

Low-Efficiency Roll-Off Phosphorescent OLEDs (Ph-OLEDs)

In addition to Fl-OLEDs, DMAC-DPS is also used to fabricate low-efficiency roll-off Phosphorescent OLEDs (Ph-OLEDs) . This demonstrates the versatility of DMAC-DPS in OLED fabrication .

Mechanism of Action

Target of Action

DMAC-DPS (10,10′-(4,4′-Sulfonylbis(4,1-phenylene))bis(9,9-dimethyl-9,10-dihydroacridine)) is primarily used as a blue dopant material in thermally activated delayed fluorescence (TADF) organic light-emitting diode (OLED) devices . Its primary targets are the excitons within these devices .

Mode of Action

DMAC-DPS interacts with its targets, the excitons, through a process known as reverse intersystem crossing (RISC). In this process, the S1 excitons of DMAC-DPS are shifted to red phosphorescence and green phosphorescence through a Förster energy transfer (FET) process . Furthermore, triplet excitons of DMAC-DPS can also change to phosphorescent molecules through a Dexter process . This leads to high efficiency and sufficient energy transfer .

Biochemical Pathways

The primary biochemical pathway affected by DMAC-DPS is the electroluminescent process in OLED devices. The change in doping concentration will affect the intermolecular distance and the composition of TADF material and two kinds of exciplexes (DMAC-DPS:PO-T2T and mCBP:PO-T2T) in the luminescent layer (EML) .

Pharmacokinetics

DMAC-DPS has a high photoluminescence quantum yield (PLQY), and its PLQY can be increased from 0.80 to 0.90 by changing the host from mCP to bis(2-(diphenylphosphino)phenyl)ether oxide (DPEPO) .

Result of Action

The result of DMAC-DPS’s action is the emission of blue light in OLED devices . This is achieved through the efficient harvesting of excitons and the subsequent energy transfer processes .

Action Environment

The action of DMAC-DPS can be influenced by environmental factors such as the composition of the OLED device and the doping concentration. For example, increasing the proportion of independent TADF material and reducing the proportion of exciplex (DMAC-DPS:PO-T2T) in the EML, which can be controlled by doping, is beneficial for improving efficiency .

Safety and Hazards

According to the safety data sheet, DMAC-DPS should be kept away from heat, sparks, open flames, and hot surfaces . It is advised to avoid breathing dust, fume, gas, mist, vapors, and spray. After handling, skin should be washed thoroughly .

Future Directions

DMAC-DPS is great for applications in TADF-OLED devices . The EQE of DPy-based device is boosted from 2.6% in non-doped device to 10.4% in DMAc-DPS TADF sensitized fluorescence (TSF) device, which is a 400% enhancement . This work demonstrates that the TSF strategy is promising for highly efficient fluorescent OLEDs application in wide-color-gamut display field .

properties

IUPAC Name

10-[4-[4-(9,9-dimethylacridin-10-yl)phenyl]sulfonylphenyl]-9,9-dimethylacridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C42H36N2O2S/c1-41(2)33-13-5-9-17-37(33)43(38-18-10-6-14-34(38)41)29-21-25-31(26-22-29)47(45,46)32-27-23-30(24-28-32)44-39-19-11-7-15-35(39)42(3,4)36-16-8-12-20-40(36)44/h5-28H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYPVTICNYNXTQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2=CC=CC=C2N(C3=CC=CC=C31)C4=CC=C(C=C4)S(=O)(=O)C5=CC=C(C=C5)N6C7=CC=CC=C7C(C8=CC=CC=C86)(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C42H36N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

632.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dmac-dps

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